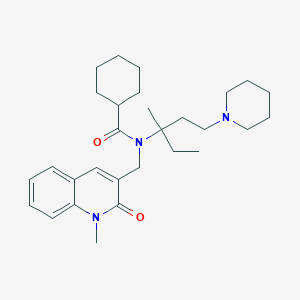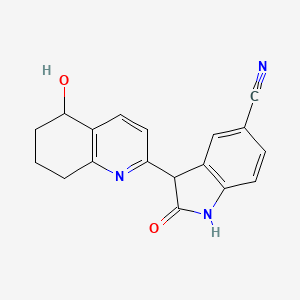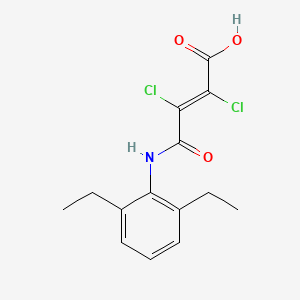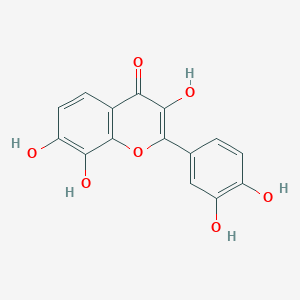![molecular formula C22H18FNO4 B10835067 N-(benzo[1,3]dioxol-4-ylmethyl)-2-Fluoro-N-(2-phenyloxy-phenyl)acetamide](/img/structure/B10835067.png)
N-(benzo[1,3]dioxol-4-ylmethyl)-2-Fluoro-N-(2-phenyloxy-phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[1,3]dioxol-4-ylmethyl)-2-Fluoro-N-(2-phenyloxy-phenyl)acetamide is a synthetic organic compound characterized by its complex molecular structure, which includes a benzo[1,3]dioxole moiety, a fluorine atom, and a phenyloxy-phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[1,3]dioxol-4-ylmethyl)-2-Fluoro-N-(2-phenyloxy-phenyl)acetamide typically involves multiple steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with the Phenyloxy-phenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the phenyloxy-phenyl group is introduced to the fluorinated intermediate.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Products may include primary amines or alcohols.
Substitution: Products may include methoxy derivatives.
Scientific Research Applications
N-(benzo[1,3]dioxol-4-ylmethyl)-2-Fluoro-N-(2-phenyloxy-phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism by which N-(benzo[1,3]dioxol-4-ylmethyl)-2-Fluoro-N-(2-phenyloxy-phenyl)acetamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The benzo[1,3]dioxole moiety may facilitate binding to hydrophobic pockets in proteins, while the fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The phenyloxy-phenyl group may contribute to the overall stability and specificity of the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[1,3]dioxol-4-ylmethyl)-4-methylaniline
- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
Uniqueness
N-(benzo[1,3]dioxol-4-ylmethyl)-2-Fluoro-N-(2-phenyloxy-phenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to similar compounds. The combination of the benzo[1,3]dioxole moiety with the phenyloxy-phenyl group also provides a distinct structural framework that can influence its interaction with biological targets.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C22H18FNO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)-2-fluoro-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C22H18FNO4/c23-13-21(25)24(14-16-7-6-12-20-22(16)27-15-26-20)18-10-4-5-11-19(18)28-17-8-2-1-3-9-17/h1-12H,13-15H2 |
InChI Key |
JHMUPOREYLLSRB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CN(C3=CC=CC=C3OC4=CC=CC=C4)C(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-7-[2-Chloro-3-(trifluoromethyl)benzyl]-6-ethyl-3-pyrazin-2-yl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B10834984.png)
![[2-chloro-3-(trifluoromethyl)phenyl]-[(8R)-8-methyl-4-(1H-pyrazol-5-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone](/img/structure/B10834987.png)
![N-[2-[4,7-dichloro-6-(3-chlorothiophen-2-yl)pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-2,2,2-trifluoroacetamide](/img/structure/B10834992.png)


![Methyl-[methyl-[4-methyl-2-[3-(4-phenylphenyl)phenyl]pentanoyl]amino]cyanamide](/img/structure/B10835007.png)
![6-[2-cyano-2-(6-oxo-7,8,9,10-tetrahydro-5H-phenanthridin-3-yl)propyl]pyridine-2-carbonitrile](/img/structure/B10835010.png)

![(2S,4R)-N-(1-cyanocyclopropyl)-1-[1-(3-fluoro-5-iodopyridin-2-yl)cyclopropanecarbonyl]-4-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B10835022.png)
![5-(4-Chlorophenyl)-7-methoxy-5-(oxan-4-ylmethyl)imidazo[2,1-a]isoindole](/img/structure/B10835024.png)
![[9-[6-[[4-[2-[4-[[3-(2-ethoxyphenyl)-4-oxoquinazolin-2-yl]methyl]piperazin-1-yl]-2-oxoethoxy]phenyl]methylamino]hexyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2-methoxy-5-methylphenyl)carbamate](/img/structure/B10835031.png)


![2,3-Bis[(diethoxyphosphinyl)oxy]propyl 2-(acetyloxy)benzoate](/img/structure/B10835046.png)
